Cas no 1212861-91-0 ((1R)-1-(2-phenylphenyl)ethan-1-amine)

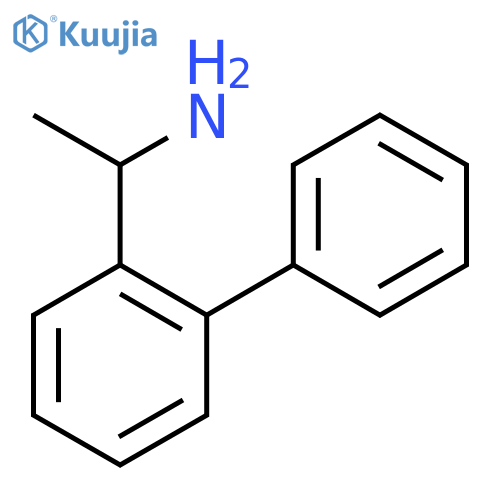

1212861-91-0 structure

商品名:(1R)-1-(2-phenylphenyl)ethan-1-amine

(1R)-1-(2-phenylphenyl)ethan-1-amine 化学的及び物理的性質

名前と識別子

-

- 1-(2-Biphenylyl)ethanamine

- (1R)-1-(2-phenylphenyl)ethan-1-amine

-

- インチ: 1S/C14H15N/c1-11(15)13-9-5-6-10-14(13)12-7-3-2-4-8-12/h2-11H,15H2,1H3

- InChIKey: WPRJUUUGBBRPCJ-UHFFFAOYSA-N

- ほほえんだ: CC(C1C=CC=CC=1C1C=CC=CC=1)N

計算された属性

- どういたいしつりょう: 197.120453 Da

(1R)-1-(2-phenylphenyl)ethan-1-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1864485-0.05g |

(1R)-1-(2-phenylphenyl)ethan-1-amine |

1212861-91-0 | 0.05g |

$888.0 | 2023-09-18 | ||

| Enamine | EN300-1864485-1g |

(1R)-1-(2-phenylphenyl)ethan-1-amine |

1212861-91-0 | 1g |

$1057.0 | 2023-09-18 | ||

| Enamine | EN300-1864485-5g |

(1R)-1-(2-phenylphenyl)ethan-1-amine |

1212861-91-0 | 5g |

$3065.0 | 2023-09-18 | ||

| Enamine | EN300-1864485-5.0g |

(1R)-1-(2-phenylphenyl)ethan-1-amine |

1212861-91-0 | 5g |

$3396.0 | 2023-06-03 | ||

| Enamine | EN300-1864485-10.0g |

(1R)-1-(2-phenylphenyl)ethan-1-amine |

1212861-91-0 | 10g |

$5037.0 | 2023-06-03 | ||

| Enamine | EN300-1864485-0.5g |

(1R)-1-(2-phenylphenyl)ethan-1-amine |

1212861-91-0 | 0.5g |

$1014.0 | 2023-09-18 | ||

| Enamine | EN300-1864485-1.0g |

(1R)-1-(2-phenylphenyl)ethan-1-amine |

1212861-91-0 | 1g |

$1172.0 | 2023-06-03 | ||

| Enamine | EN300-1864485-0.25g |

(1R)-1-(2-phenylphenyl)ethan-1-amine |

1212861-91-0 | 0.25g |

$972.0 | 2023-09-18 | ||

| Enamine | EN300-1864485-2.5g |

(1R)-1-(2-phenylphenyl)ethan-1-amine |

1212861-91-0 | 2.5g |

$2071.0 | 2023-09-18 | ||

| Enamine | EN300-1864485-0.1g |

(1R)-1-(2-phenylphenyl)ethan-1-amine |

1212861-91-0 | 0.1g |

$930.0 | 2023-09-18 |

(1R)-1-(2-phenylphenyl)ethan-1-amine 関連文献

-

Po-Jung Huang,Yoshiki Natori,Yasutaka Kitagawa Dalton Trans., 2019,48, 908-914

-

Shengjie Zhang,Son-Jong Hwang,David A. Dixon,Bruce C. Gates,Alexander Katz Dalton Trans., 2018,47, 13550-13558

-

Jiayin Hu,Jun Ma,Qinggong Zhu,Qingli Qian,Hongling Han,Qingqing Mei,Buxing Han Green Chem., 2016,18, 382-385

-

Susumu Arimori,Matthew G. Davidson,Thomas M. Fyles,Thomas G. Hibbert,Tony D. James,Gabriele I. Kociok-Köhn Chem. Commun., 2004, 1640-1641

-

Ji Hoon Park,Hee Sung Lee,Junyeong Lee,Kimoon Lee,Gyubaek Lee,Kwan Hyuck Yoon,Myung M. Sung,Seongil Im Phys. Chem. Chem. Phys., 2012,14, 14202-14206

1212861-91-0 ((1R)-1-(2-phenylphenyl)ethan-1-amine) 関連製品

- 77819-95-5(3-benzoyl-8-methoxy-2H-chromen-2-one)

- 2034338-66-2(1-(3-{[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]sulfonyl}phenyl)ethan-1-one)

- 2877632-90-9(1-[(1,4-dioxan-2-yl)methyl]-4-methyl-1H-pyrazole)

- 2228726-78-9(2-(but-3-yn-2-yl)-4-methoxypyridine)

- 922126-47-4(2-(1-benzyl-1H-indol-3-yl)-N-cyclopentylacetamide)

- 2228911-53-1(4-(3-Aminoprop-1-en-2-yl)-2-chlorophenol)

- 794495-32-2(2-tert-Butyl-1H-imidazole-4-carboxylic Acid)

- 845799-66-8(1-3-(propan-2-yloxy)propyl-3-(thiophene-2-sulfonyl)-1H-pyrrolo2,3-bquinoxalin-2-amine)

- 1203418-38-5((5-phenyl-1,2-oxazol-3-yl)methyl 2-difluoromethanesulfonylbenzoate)

- 2648929-76-2((2S)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3-methylpentanoic acid)

推奨される供給者

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量